molecular formula C22H23NO8 B613749 1--beta-D-galacturonicacid CAS No. 655246-28-9

1--beta-D-galacturonicacid

Cat. No.: B613749
CAS No.: 655246-28-9
M. Wt: 429.43
InChI Key: USLKEBRNVKYNDJ-OMZCGLGVSA-N
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Description

Ubiquity and Structural Significance in Plant Polysaccharides

D-galacturonic acid is the principal monomeric unit of pectin (B1162225), a major structural heteropolysaccharide found in the primary cell walls of terrestrial plants. wikipedia.orgncats.iofrontiersin.org Pectin is crucial for plant growth and development, providing structural support, influencing cell adhesion, and regulating cell wall porosity. biosynth.com The backbone of pectin is predominantly a linear chain of α-1,4-linked D-galacturonic acid residues, forming a polymer known as polygalacturonic acid. taylorandfrancis.comresearchgate.net

The structural diversity of pectin arises from modifications to this polygalacturonic acid backbone. taylorandfrancis.com These modifications include:

Methyl-esterification: The carboxyl groups of the galacturonic acid residues can be esterified with methanol. taylorandfrancis.com

Rhamnogalacturonan I (RG-I): The polygalacturonic acid chain is interspersed with α-1,2-linked L-rhamnose residues, which serve as attachment points for side chains of neutral sugars like arabinose and galactose. taylorandfrancis.combiosynth.com

Rhamnogalacturonan II (RG-II): A highly complex and conserved pectic domain with a polygalacturonic acid backbone and intricate side chains composed of various unusual sugars. biosynth.comtaylorandfrancis.com

Xylogalacturonan: A pectic polysaccharide where the polygalacturonic acid backbone is substituted with xylose residues. biosynth.comtaylorandfrancis.com

These complex pectic polysaccharides are vital for the structural integrity of plant cell walls and are involved in signaling pathways related to plant defense against pathogens. biosynth.com The salvage of D-galacturonic acid from the breakdown of these polysaccharides is an important metabolic pathway for normal plant growth and development. nih.gov

Table 1: Major Pectic Polysaccharides Containing D-Galacturonic Acid

PolysaccharideBackbone CompositionKey Features
HomogalacturonanLinear chain of α-1,4-linked D-galacturonic acidCan be methyl-esterified at the C-6 carboxyl group. taylorandfrancis.com
Rhamnogalacturonan IAlternating D-galacturonic acid and L-rhamnose residuesHas side chains of arabinans and galactans. biosynth.com
Rhamnogalacturonan IIComplex structure with a D-galacturonic acid backboneContains numerous different glycosyl residues in its side chains. biosynth.com
XylogalacturonanD-galacturonic acid backbone with xylose side chainsA substituted form of homogalacturonan. biosynth.com

Conformational Isomerism and Biological Relevance

Like other monosaccharides, D-galacturonic acid can exist in different stereoisomeric forms. The cyclic pyranose form has two anomers, α and β, which differ in the configuration at the anomeric carbon (C1). wikipedia.org In the α-D-galacturonic acid anomer, the hydroxyl group at C1 is in the axial position, while in the β-epimer, it is in the equatorial position. The β-form is prevalent in the free sugar acid, making up approximately 64% in solution. wikipedia.org

The pyranose ring itself is not planar and can adopt various conformations, with the chair conformations (4C1 and 1C4) and skew-boat conformations being the most significant. mdpi.com The preferred conformation is influenced by the spatial arrangement and interactions of its substituents. wikipedia.org For non-sulfated D-glucuronic acid, a related sugar acid, the 4C1 conformation is dominant. mdpi.com However, for polygalacturonic acid, theoretical modeling and experimental data have proposed the existence of both 31 and 21 helical conformations in solution, with a pH-induced transition between them. mdpi.com The stability of these conformations is influenced by factors such as pH and the presence of ions. mdpi.com

Historical Context of D-Galacturonic Acid Research

The study of D-galacturonic acid is intrinsically linked to the history of pectin research. Henri Braconnot is credited with first describing pectin in 1825. researchgate.net However, it was the work of Felix Ehrlich and his collaborators that established pectin as primarily a polymer of galacturonic acid. nist.gov Ehrlich also reported a method for preparing D-galacturonic acid from pectin hydrolysis in 1917.

Over the years, methods for preparing D-galacturonic acid have been refined. While early methods often resulted in low yields due to the decomposition of the acid by hot mineral acids, enzymatic methods are now preferred. nist.gov An improved method using commercially available pectinase (B1165727) was described that significantly increased the yield of D-galacturonic acid. nist.gov

The biosynthesis of the activated form of D-galacturonic acid, UDP-D-galacturonic acid, is a key area of modern research. The main pathway for its formation is the 4-epimerization of UDP-D-glucuronic acid, a reaction catalyzed by UDP-D-glucuronic acid 4-epimerase. nih.govnih.gov The functional cloning and characterization of this enzyme in Arabidopsis have been significant milestones in understanding pectin biosynthesis. nih.gov

Table 2: Key Milestones in D-Galacturonic Acid Research

YearResearcher(s)Key Discovery/Contribution
1825Henri BraconnotFirst described pectin. researchgate.net
1917Felix EhrlichReported the preparation of D-galacturonic acid from pectin hydrolysis.
1940William Ward PigmanDescribed an improved method for preparing D-galacturonic acid using pectinase. nist.gov
2002Orellana, Mohnen, et al.Functional identification of Arabidopsis UDP-D-glucuronic acid 4-epimerase, a key enzyme in UDP-D-galacturonic acid synthesis. nih.gov

Properties

CAS No.

655246-28-9

Molecular Formula

C22H23NO8

Molecular Weight

429.43

InChI

1S/C22H23NO8/c24-17-16(31-20(21(27)28)19(26)18(17)25)9-23-22(29)30-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-20,24-26H,9-10H2,(H,23,29)(H,27,28)/t16-,17-,18+,19+,20-/m0/s1

InChI Key

USLKEBRNVKYNDJ-OMZCGLGVSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4C(C(C(C(O4)C(=O)O)O)O)O

Synonyms

1--beta-D-galacturonicacid; SCHEMBL13437050; ZINC144983210; 1-[[(9H-Fluorene-9-ylmethoxycarbonyl)amino]methyl]-1-deoxy-beta-D-galactopyranuronicacid; 655246-28-9

Origin of Product

United States

Structural Integration Within Plant Cell Walls

Alpha-1,4-Linked Polygalacturonic Acid Backbones

The fundamental structure of homogalacturonan is a homopolymer of α-1,4-linked D-galacturonic acid residues. taylorandfrancis.comcnrs.fr This linear chain can contain up to 200 galacturonic acid units. cnrs.fr The arrangement of these units allows for various helical conformations, including two-fold, three-fold, and four-fold helices, which contribute to the structural properties of the pectin (B1162225) matrix. cnrs.fr

Alpha-1,4-Linked Polygalacturonic Acid Backbones

Esterification Modifications: Methylation and Acetylation Patterns

Homogalacturonan is synthesized in the Golgi apparatus in a highly methyl-esterified state and then secreted into the cell wall. nih.govnih.gov The carboxyl groups at the C-6 position of the galacturonic acid residues can be esterified with methyl groups. taylorandfrancis.com The degree of methyl-esterification (DM) is a critical factor influencing the properties of HG. High DM pectins are more flexible, while low DM pectins can form rigid gels through ionic cross-linking with calcium ions. nih.govmdpi.com This de-esterification is carried out by pectin methylesterases (PMEs) in the cell wall, which can act in a blockwise or non-blockwise manner, creating domains with different properties. nih.gov

In addition to methylation, the hydroxyl groups at the O-2 and/or O-3 positions of the galacturonic acid residues can be O-acetylated. researchgate.nettaylorandfrancis.com This acetylation further modifies the properties of the homogalacturonan, influencing its interaction with other cell wall components and its susceptibility to enzymatic degradation. biorxiv.orgvilniustech.lt

Rhamnogalacturonan I Rg I Composition and Branching

Alternating Rhamnose and D-Galacturonic Acid Units

The backbone of RG-I consists of a repeating disaccharide unit of [→4)-α-D-GalpA-(1→2)-α-L-Rhap-(1→]. mdpi.comresearchgate.net This alternating sequence of D-galacturonic acid and L-rhamnose distinguishes RG-I from the linear chain of homogalacturonan. researchgate.net The length of this backbone can range from approximately 20 to 300 repeating units. mdpi.com

Neutral Sugar Side Chain Linkages to RG-I

A defining feature of RG-I is the presence of neutral sugar side chains attached to the rhamnose residues of the backbone, primarily at the O-4 position. mdpi.comoup.com These side chains are composed of various sugars, most commonly arabinose and galactose. mdpi.com They can exist as short chains or as more complex, branched structures, including arabinans, galactans, and arabinogalactans (Type I and Type II). tandfonline.comoup.com The composition, length, and degree of branching of these side chains are highly variable and contribute to the diverse functions of RG-I. oup.com

Rhamnogalacturonan Ii Rg Ii Structural Complexity

Structural Integration within Plant Cell Walls: Xylogalacturonan (XGA) Units and Specificity

Xylogalacturonan (XGA) is a substituted homogalacturonan, one of the major pectic domains found in the primary cell walls of plants. mdpi.comresearchgate.net Its structure consists of a linear backbone of α-(1→4)-linked D-galacturonic acid residues, which is also the core structure of homogalacturonan (HG). researchgate.netusp.br What distinguishes XGA is the specific and regular substitution of this backbone with xylose residues. usp.br XGA is found in various plant tissues, including reproductive and storage tissues like apples, watermelons, and peas, as well as in the leaves and stems of plants like Arabidopsis thaliana. researchgate.netusp.br

Table 1: Occurrence and Composition of Xylogalacturonan (XGA) in Various Plant Species

Plant SourceTissueKey FindingsReference(s)
Arabidopsis thalianaLeaves, Stems, RootsXGD1 gene identified as the xylosyltransferase for XGA synthesis. XGA is present in various tissues, with specific localization of the LM8 epitope in root tips. usp.brnih.gov
WatermelonFruitFragments from cell wall pectin confirm the structure of XGA with xylosyl residues attached to the galacturonic acid backbone. portlandpress.comusda.gov
AppleFruitXGA is a component of the pectic matrix, and its structure influences cell-cell adhesion and the mechanical properties of the tissue. nih.govresearchgate.net
Cress (Lepidium sativum)Seed ExudateThe disaccharide β-D-xylopyranosyl-(1→3)-D-galacturonic acid was isolated and identified as a repeat unit of XGA. nih.govoup.com
CottonSeedsXGA is present in the cell walls. portlandpress.com

Role in Cell Wall Integrity and Functional Dynamics

The unique structure of XGA, conferred by its β-D-xylopyranosyl-(1→3)-D-galacturonic acid units, is integral to the proper functioning and structural integrity of the plant cell wall. ontosight.ai Pectins, including XGA, are crucial for cell-to-cell adhesion and provide structural support to the primary cell wall. mdpi.com

The mechanical properties of plant tissues, such as elasticity and viscosity, are significantly influenced by the composition and organization of cell wall polysaccharides. nih.gov The presence of xylose side chains on the galacturonic acid backbone of XGA is thought to modulate the mechanical behavior of the cell wall. These substitutions can affect the flexibility and gelling properties of the pectin matrix. researchgate.net It is proposed that the xylose units disrupt the strong intermolecular associations that can occur between unbranched homogalacturonan chains, thereby maintaining a more flexible and hydrated state within the wall. researchgate.net This controlled flexibility is vital for processes like cell expansion. nih.gov Studies on apple tissue have highlighted that pectic domains are of prime importance in determining the viscoelastic properties of the cell wall. nih.gov Alterations in pectic structures, such as those mediated by enzymes, can directly impact cell wall mechanical properties and cell-to-cell adhesion. ontosight.airesearchgate.net

Xylogalacturonan plays a distinct role in various aspects of plant growth and development. usp.br A notable example is its involvement in cell separation processes. An antibody that recognizes a specific XGA epitope (LM8) has been shown to be associated with cells that are destined to detach, such as root cap cells. researchgate.net This suggests that the presence of XGA in specific locations facilitates the separation of cells, a crucial process for root growth and navigating the soil environment. researchgate.net

While direct evidence linking XGA to the intricacies of root hair morphogenesis is still developing, the general importance of cell wall composition in this process is well-established. annualreviews.org The formation of root hairs, which are tip-growing cells, requires a highly dynamic and precisely regulated cell wall structure. annualreviews.orgresearchgate.net The presence of specific pectic oligosaccharides can influence developmental pathways. For instance, the disaccharide unit of XGA, β-D-xylopyranosyl-(1→3)-D-galacturonic acid, has been isolated from plant exudates and studied for its biological activity, though its direct role as a signaling molecule in root hair development remains an area for further research. nih.govresearchgate.net The tight regulation of cell wall polymers, including pectins like XGA, is essential for the cell differentiation and morphogenetic events that underpin plant development. nih.govmdpi.com

Biosynthesis Pathways in Plants

In the plant kingdom, D-galacturonic acid is synthesized as a nucleotide sugar, UDP-D-galacturonic acid, which is the activated precursor for pectin biosynthesis. oup.comresearchgate.net This process occurs primarily in the Golgi apparatus, where a suite of enzymes work in concert to produce the pectic polysaccharides that are essential components of the primary cell wall. usp.brnih.gov

Glycosyltransferase-mediated Synthesis of Pectic Polysaccharides

The polymerization of D-galacturonic acid into pectic polysaccharides, such as homogalacturonan, is carried out by glycosyltransferases. usp.brmdpi.com These enzymes, located in the Golgi apparatus, transfer galacturonic acid from UDP-α-D-galacturonic acid to growing polysaccharide chains. usp.brnih.gov

A key enzyme in this process is homogalacturonan:α-1,4-galacturonosyltransferase (HG:α-1,4-GalAT), which has been identified in numerous higher plant species. usp.br This membrane-bound enzyme specifically transfers galacturonic acid (GalA) from its nucleotide sugar donor, UDP-GalA, to the non-reducing end of homogalacturonan chains. usp.br The synthesis of other pectic polysaccharides, like rhamnogalacturonan I, also involves specific galacturonosyltransferases, such as Rhamnogalacturonan I:Galacturonosyltransferase (RG-I:GalAT). osti.gov The coordinated action of these and other glycosyltransferases, along with methyltransferases and acetyltransferases, is estimated to require at least 67 different enzymes to achieve the complex structures of pectin. usp.br

Enzyme FamilyFunction in Pectin SynthesisExample Enzyme
Glycosyltransferase Family 8 (GT8)Catalyzes the transfer of galacturonic acid residues from UDP-GalA to growing pectin chains. mdpi.comGAUT1, GAUT7 mdpi.com
Glycosyltransferase Family 47 (GT47)Involved in the synthesis of various non-cellulosic polysaccharides, including pectins. portlandpress.comNot specified
Glycosyltransferase Family 106Contains rhamnosyltransferases involved in Rhamnogalacturonan I synthesis. osti.govRRTs osti.gov
Glycosyltransferase Family 116Contains galacturonosyltransferases for Rhamnogalacturonan I synthesis. osti.govRGGAT1 osti.gov

Precursor Conversion from D-Galactose

The direct precursor for pectin synthesis, UDP-D-galacturonic acid (UDP-GalA), is primarily formed through the epimerization of UDP-D-glucuronic acid (UDP-GlcA). nih.govnih.gov This reaction is catalyzed by UDP-D-glucuronic acid 4-epimerase (UGlcAE). nih.govnih.gov

The pathway to UDP-GlcA begins with UDP-D-glucose, which is oxidized by UDP-D-glucose dehydrogenase (UGDH), an enzyme crucial for the synthesis of hemicellulose and pectin. portlandpress.comebi.ac.uksemanticscholar.org This oxidation is an irreversible reaction that produces UDP-GlcA. frontiersin.org Subsequently, UGlcAE, a reversible enzyme, catalyzes the conversion of UDP-GlcA to UDP-GalA. oup.comnih.govnih.gov In Arabidopsis thaliana, this epimerase establishes an equilibrium ratio of approximately 1:1.9 between UDP-GlcA and UDP-GalA. nih.govnih.gov The enzyme exhibits optimal activity at a pH of 7.5 and is active across a temperature range of 20°C to 55°C. nih.govnih.gov Notably, the activity of UGlcAE can be inhibited by other nucleotide sugars like UDP-xylose and UDP-arabinose, suggesting a regulatory mechanism for pectin biosynthesis. nih.govnih.govuniprot.org

Microbial Catabolism Pathways

Fungi, particularly those that thrive on decaying plant matter, have evolved efficient pathways to utilize D-galacturonic acid as a carbon source. core.ac.uk This ability is crucial for their role in carbon recycling in the environment. core.ac.uk

Fungal Metabolic Routes (e.g., Non-phosphorylating Pathway)

Filamentous fungi employ a specific, non-phosphorylating pathway to break down D-galacturonic acid. nih.govvtt.fi This reductive pathway converts D-galacturonic acid into intermediates that can enter central metabolism, namely pyruvate (B1213749) and glycerol (B35011). core.ac.uknih.gov The pathway consists of a series of enzymatic reactions that are distinct from the catabolic routes found in bacteria. core.ac.ukvtt.fi The key enzymes in this pathway are induced when fungi are grown on D-galacturonic acid. core.ac.uk

The fungal pathway for D-galacturonic acid catabolism involves the sequential action of four main enzymes:

D-galacturonate reductase nih.govresearchgate.net

L-galactonate dehydratase nih.govresearchgate.net

L-threo-3-deoxy-hexulosonate aldolase (B8822740) (also known as 2-keto-3-deoxy-L-galactonate aldolase) nih.govresearchgate.net

L-glyceraldehyde reductase nih.govresearchgate.net

D-Galacturonate Reductase Activity and Co-factor Requirements

The initial step in the fungal catabolism of D-galacturonic acid is its reduction to L-galactonate. nih.govmdpi.com This reaction is catalyzed by D-galacturonate reductase. nih.gov A key characteristic of this enzyme in many fungi is its dependence on the cofactor NADPH (Nicotinamide adenine (B156593) dinucleotide phosphate). core.ac.ukvtt.finih.gov

In the fungus Trichoderma reesei (also known as Hypocrea jecorina), the D-galacturonate reductase (GAR1) is strictly NADPH-dependent. core.ac.uknih.gov Similarly, a D-galacturonate reductase from the yeast Rhodosporidium toruloides also exclusively uses NADPH. nih.gov However, the enzyme from Aspergillus niger (GaaA) shows a strong preference for NADPH but can also utilize NADH. nih.govnih.gov This reduction is a reversible reaction, with the reverse reaction oxidizing L-galactonate using NADP+. core.ac.uk

Fungal SpeciesEnzymePreferred Co-factor
Trichoderma reeseiGAR1NADPH (strictly) core.ac.uknih.gov
Aspergillus nigerGaaANADPH (preferred), NADH nih.govnih.gov
Rhodosporidium toruloidesD-galacturonate reductaseNADPH (exclusively) nih.gov
L-Galactonate Dehydratase and Aldolase Reactions

Following the initial reduction, L-galactonate is converted to L-threo-3-deoxy-hexulosonate (also known as 2-keto-3-deoxy-L-galactonate) by the enzyme L-galactonate dehydratase. core.ac.uknih.govebi.ac.uk This enzyme is highly specific; for instance, the L-galactonate dehydratase from H. jecorina acts on L-galactonate and D-arabonate but not on D-galactonate or D-gluconate. nih.gov Deletion of the gene for this enzyme renders the fungus unable to grow on D-galacturonic acid. nih.gov

The next step is the cleavage of L-threo-3-deoxy-hexulosonate into pyruvate and L-glyceraldehyde, a reaction catalyzed by L-threo-3-deoxy-hexulosonate aldolase. core.ac.ukresearchgate.net This aldolase reaction is a critical link in the pathway, and its activity is also induced by the presence of D-galacturonic acid. researchgate.net The reaction catalyzed by this aldolase is reversible. researchgate.net Finally, L-glyceraldehyde is reduced to glycerol by L-glyceraldehyde reductase, often utilizing NADPH as a cofactor. core.ac.uknih.gov

EnzymeSubstrateProduct(s)
L-galactonate dehydrataseL-galactonateL-threo-3-deoxy-hexulosonate + H₂O nih.govwikipedia.org
L-threo-3-deoxy-hexulosonate aldolaseL-threo-3-deoxy-hexulosonatePyruvate + L-glyceraldehyde researchgate.netnih.gov

Bacterial Isomerase Pathways for D-Galacturonate Degradation

In many bacteria, the degradation of D-galacturonic acid proceeds through an isomerase pathway, also known as the Ashwell pathway, which is a variation of the Entner-Doudoroff pathway. nih.govfrontiersin.org This pathway converts D-galacturonic acid into key metabolic intermediates, pyruvate and glyceraldehyde-3-phosphate. nih.govnih.gov

The initial step is catalyzed by uronate isomerase (URI) , which isomerizes D-galacturonate to D-tagaturonate. nih.govnih.gov This enzyme is a member of the amidohydrolase superfamily. nih.govnih.gov Subsequently, D-tagaturonate is reduced to D-altronate by altronate dehydrogenase in an NADH-dependent reaction. nih.gov The pathway continues with the dehydration of D-altronate by altronate dehydratase to form 2-keto-3-deoxy-D-gluconic acid (KDG). nih.gov

KDG is then phosphorylated by KDG kinase to yield 2-keto-3-deoxy-6-phosphogluconic acid (KDPG), a characteristic intermediate of the Entner-Doudoroff pathway. nih.govnih.gov Finally, KDPG aldolase cleaves KDPG into pyruvate and D-glyceraldehyde-3-phosphate. nih.gov These end products can then enter central metabolic pathways like glycolysis and the citric acid cycle for energy production. nih.gov

In some bacteria, such as certain Lactobacillus species, a novel hybrid pathway has been identified. This pathway links the initial steps of the isomerase route with the phosphoketolase pathway. nih.gov D-galacturonate is converted to mannonate, which is then epimerized to gluconate, a substrate for the phosphoketolase pathway. nih.gov

Conversion of D-Galacturonic Acid to Alternative Sugar Acids

D-galacturonic acid serves as a versatile precursor for the biotechnological production of various valuable sugar acids, including L-galactonic acid and meso-galactaric acid.

L-Galactonic Acid

The conversion of D-galacturonic acid to L-galactonic acid is a key step in the fungal reductive pathway for D-galacturonate catabolism. nih.gov This reaction is catalyzed by D-galacturonate reductase , an NAD(P)H-dependent enzyme. nih.gov In fungi, L-galactonic acid is further metabolized, but by genetically modifying certain filamentous fungi, such as Aspergillus niger and Trichoderma reesei, it is possible to achieve extracellular accumulation of L-galactonic acid. researchgate.netnih.govnih.gov This is typically accomplished by deleting the gene that encodes L-galactonic acid dehydratase, the enzyme responsible for the subsequent step in the pathway. researchgate.netnih.govnih.gov Such engineered fungal strains have demonstrated the ability to convert D-galacturonic acid to L-galactonic acid with high yields. researchgate.netnih.gov The yeast Cryptococcus diffluens also converts D-galacturonic acid to L-galactonic acid via galacturonate reductase. mdpi.com

meso-Galactaric Acid (Mucic Acid)

meso-Galactaric acid can be produced from D-galacturonic acid through an oxidative pathway found in some bacteria, such as Agrobacterium tumefaciens. nih.gov The key enzyme in this conversion is uronate dehydrogenase (UDH) , which oxidizes D-galacturonic acid to meso-galactarate. nih.gov This process has been a focus of metabolic engineering efforts. By introducing a bacterial UDH gene into fungal hosts like Hypocrea jecorina (Trichoderma reesei) and Aspergillus niger, and disrupting their native D-galacturonate catabolism, these microorganisms can be repurposed to produce meso-galactaric acid. nih.govscispace.com The reaction catalyzed by UDH likely forms a galactaro-lactone intermediate, which then spontaneously hydrolyzes to meso-galactaric acid. nih.govgoogle.com This biotechnological route is of significant interest as meso-galactaric acid has applications in the food, pharmaceutical, and cosmetic industries, and as a platform chemical for producing polymers like nylon. nih.govresearchgate.net

Enzymology of D-Galacturonic Acid Transformation

Characterization of Specific Galacturonate-Metabolizing Enzymes

A variety of enzymes are involved in the transformation of D-galacturonic acid. Key among these are uronate dehydrogenase and pectinases.

Uronate Dehydrogenase (UDH)

Uronate dehydrogenase (EC 1.1.1.203) is a crucial enzyme in the oxidative pathway of uronic acid metabolism. nih.govwikipedia.org It catalyzes the NAD(P)+-dependent oxidation of D-galacturonic acid and D-glucuronic acid to their corresponding aldaric acids, D-galactaric acid (meso-galactaric acid) and D-glucaric acid, respectively. nih.govenvirobiotechjournals.com

Enzyme PropertyCharacterizationSource Organisms
Function Oxidizes uronic acids to aldaric acidsAgrobacterium tumefaciens, Pseudomonas syringae, Pseudomonas putida asm.orgasm.org
Cofactor NAD+ nih.gov
pH Optimum Broad range, typically 7.0 to 9.5A. tumefaciens, P. syringae, O. granulosus nih.gov
Substrates D-galacturonic acid, D-glucuronic acid nih.govnih.gov
Structure Homodimer or HomotetramerA. tumefaciens (homohexamer in solution) nih.gov

This table is interactive. Users can sort columns by clicking on the headers.

Research has shown that UDH from different bacterial sources exhibit varying kinetic properties. For instance, the UDH from A. tumefaciens has a high rate constant. asm.orgasm.org The thermal stability of UDH also varies among species, with some being moderately thermostable. researchgate.net

Pectinases

Pectinases are a group of enzymes that catalyze the breakdown of pectin, a major component of plant cell walls, into simpler molecules like D-galacturonic acid. mdpi.combiolscigroup.us They are broadly classified based on their mode of action.

Classification of Pectinases:

Polygalacturonases (PGs): Hydrolyze the α-1,4-glycosidic bonds in the polygalacturonic acid chain. biolscigroup.us

Pectate Lyases (PELs): Cleave the glycosidic bonds via a trans-elimination reaction.

Pectin Methylesterases (PMEs): Catalyze the de-esterification of pectin, making it susceptible to other pectinases.

EnzymeSource OrganismOptimal pHOptimal Temperature (°C)
Pectinase (B1165727)Bacillus firmus7.050
Exo-polygalacturonasePenicillium-like fungus8.040
PectinaseSaccharomyces cerevisiae UCDFST 09-4485.037

This table is interactive. Users can sort columns by clicking on the headers.

The characteristics of pectinases, such as their optimal pH and temperature, vary depending on the microbial source. mdpi.comnih.govresearchgate.net For example, a pectinase from Bacillus firmus showed optimal activity at pH 7.0 and 50°C. researchgate.net A novel exo-polygalacturonase from a Penicillium-like fungus had an optimal pH of 8.0 and an optimal temperature of 40°C. mdpi.com

Advanced Analytical Methodologies and Quantification Strategies

Spectrophotometric and Colorimetric Assays

Spectrophotometric methods provide a rapid and straightforward means of quantifying uronic acids. These assays are typically based on the acid-catalyzed degradation of the sugar to furfural (B47365) derivatives, which then react with a chromogenic agent to produce a colored compound.

The m-hydroxydiphenyl (MHDP) method is a widely used colorimetric assay for the determination of uronic acids, including galacturonic acid. nih.govresearchgate.net The principle of this method involves the hydrolysis of pectic substances in hot, concentrated sulfuric acid to yield sugar residues and their furfural derivatives. cirad.fr Free galacturonic acid is then quantified by its reaction with m-hydroxydiphenyl (also known as 3-phenylphenol), which specifically forms a fuchsia pink-colored complex. cirad.fr This chromophore exhibits a maximum absorbance at approximately 520 nm, which is measured spectrophotometrically. cirad.frsci-hub.st

The reaction is highly sensitive and is often preferred over other colorimetric assays, like the carbazole (B46965) method, due to its greater specificity for uronates. sci-hub.st Some protocols incorporate sodium tetraborate (B1243019) into the sulfuric acid reagent, which can enhance the color development for certain uronic acids. nih.govinca.edu.cu The intensity of the color produced is proportional to the concentration of uronic acid in the sample, allowing for quantification against a standard curve prepared with D-galacturonic acid. taylorandfrancis.comfrontiersin.org

Table 1: Key Aspects of the m-Hydroxydiphenyl (MHDP) Method

FeatureDescription
Principle Acid hydrolysis of uronic acids to furfural derivatives, followed by reaction with MHDP to form a colored complex. cirad.fr
Primary Reagents Concentrated Sulfuric Acid (H₂SO₄), Sodium Tetraborate (optional), m-Hydroxydiphenyl (MHDP) in NaOH. cirad.frinca.edu.cu
Key Steps 1. Sample incubation with sulfuric acid/tetraborate solution in an ice bath. 2. Heating (e.g., 80°C) to facilitate hydrolysis. 3. Cooling, followed by addition of the MHDP reagent. 4. Color development and absorbance measurement. sci-hub.st
Detection Wavelength 520 nm. cirad.fr
Advantages High sensitivity and greater specificity for uronic acids compared to the carbazole method. researchgate.netsci-hub.st
Limitations Interference from neutral sugars, particularly at high concentrations; color can be unstable. sci-hub.stpurdue.eduresearchgate.net

A significant challenge in the colorimetric quantification of uronic acids is interference from neutral sugars (e.g., glucose, xylose, galactose), which are often present in large amounts in plant-derived samples. nih.govresearchgate.net During the initial heating step in concentrated sulfuric acid, neutral sugars can degrade and form brown-colored derivatives that also absorb light at 520 nm, leading to an overestimation of the uronic acid content. cirad.fr

Although the MHDP method is considered less sensitive to this interference than the older carbazole method, the effect can be substantial when the ratio of neutral sugars to uronic acids is high. sci-hub.stscite.ai Several strategies have been developed to address this issue:

Blank Correction: The most common approach is to measure the absorbance of a sample blank that has been subjected to the same acid and heat treatment but without the addition of the MHDP reagent. cirad.fr This measures the color contribution from the neutral sugars alone, which can then be subtracted from the sample reading.

Chemical Modification: The addition of sulfamate (B1201201) to the reaction mixture has been shown to suppress the color formation from neutral sugars. nih.gov This allows for a more accurate determination of uronic acids without a substantial loss of sensitivity. nih.govscispace.com

Mathematical Correction: In some cases, mathematical models have been developed to correct for interferences from both carbohydrates and proteins, particularly for complex matrices analyzed in microplate formats. nih.govcsic.es

m-Hydroxydiphenyl (MHDP) Method for Uronic Acid Determination

Chromatographic Techniques for Separation and Quantification

Chromatographic methods offer superior specificity and the ability to separate and quantify individual monosaccharides, including 1-beta-D-galacturonic acid, from complex mixtures. These techniques are now central to the accurate compositional analysis of polysaccharides.

High-Performance Liquid Chromatography (HPLC) is a precise and effective tool for the quantification of galacturonic acid, often following enzymatic or chemical hydrolysis of polysaccharides. nih.govtandfonline.com To enhance detection sensitivity, especially with UV detectors, monosaccharides are typically derivatized before analysis. A widely used derivatization agent is 1-phenyl-3-methyl-5-pyrazolone (PMP). frontiersin.orgnih.gov

The PMP derivatization procedure involves reacting the reducing ends of monosaccharides with PMP under mild alkaline conditions at an elevated temperature (e.g., 70°C). frontiersin.orgnih.gov This reaction forms a stable PMP-sugar derivative that exhibits strong ultraviolet absorbance around 245 nm. nih.govmdpi.com The derivatized sugars are then separated, typically on a reversed-phase C18 column, and quantified. frontiersin.orgnih.gov This method can be coupled with mass spectrometry (HPLC-MS/MS) for even greater sensitivity and specificity in identification and quantification. mdpi.comnih.gov

Table 2: Overview of HPLC-PMP Method for Galacturonic Acid Analysis

ParameterDescription
Derivatization Reagent 1-phenyl-3-methyl-5-pyrazolone (PMP). nih.gov
Reaction Conditions Mildly alkaline (e.g., NaOH), heated (e.g., 70°C for 100 min), followed by neutralization (e.g., with HCl). frontiersin.org
HPLC Column Typically a reversed-phase C18 column (e.g., Shim-pack VP-ODS, Zorbax Extend C18). nih.govnih.gov
Mobile Phase Gradient elution using a buffered aqueous phase (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile). mdpi.comnih.gov
Detection UV/Diode Array Detector (DAD) at ~245-250 nm or Mass Spectrometry (MS/MS). nih.govnih.gov

High-Performance Anion-Exchange Chromatography (HPAEC) is a powerful technique for the direct analysis of carbohydrates without the need for derivatization. acs.orgag.gov It is particularly well-suited for separating and quantifying acidic sugars like galacturonic acid alongside neutral monosaccharides and aldonic acids. ncsu.edu The method is almost always paired with Pulsed Amperometric Detection (PAD). acs.orgncsu.edu

Separation is achieved on a polymer-based anion-exchange column (e.g., Dionex CarboPac™ series) under high pH conditions. ncsu.eduspkx.net.cn At high pH, the hydroxyl groups of carbohydrates become partially or fully ionized, allowing them to be retained and separated on the anion-exchange stationary phase. ag.govncsu.edu A gradient of sodium hydroxide (B78521) and sodium acetate (B1210297) is typically used as the mobile phase to elute the bound sugars. acs.orgncsu.edu HPAEC-PAD is renowned for its high sensitivity (picomole detection limits), excellent resolution, and reproducibility. acs.org

Table 3: Typical Conditions for HPAEC-PAD Analysis of Galacturonic Acid

ParameterDescription
Principle Separation of underivatized carbohydrates as anions at high pH. ncsu.edu
Column Polymer-based strong anion-exchange column (e.g., Dionex CarboPac™ PA10, PA20). acs.orgncsu.eduspkx.net.cn
Mobile Phase Gradient elution using sodium hydroxide (NaOH) and sodium acetate (NaOAc). acs.orgncsu.edu
Detector Pulsed Amperometric Detection (PAD) using a gold working electrode. ag.gov
Advantages No derivatization required; high sensitivity and resolution; simultaneous analysis of neutral and acidic sugars. acs.orgag.gov

Gas Chromatography coupled with Mass Spectrometry (GC/MS) is a benchmark technique for the detailed compositional analysis of polysaccharides. nih.gov The method provides excellent separation efficiency and definitive structural identification based on mass spectra. However, because monosaccharides are not volatile, they must first be hydrolyzed from the parent polysaccharide and then chemically derivatized to increase their volatility for GC analysis. nih.govmdpi.com

The derivatization process typically involves two steps: first, a reaction to open the ring structure (e.g., reduction to alditols or conversion to oximes), followed by a reaction to replace the polar hydroxyl and carboxyl groups with nonpolar groups. mdpi.com Common derivatization approaches include conversion to alditol acetates or trimethylsilyl (B98337) (TMS) ethers. nih.govanalytice.com For instance, a validated procedure involves mercaptalation followed by trimethylsilylation using reagents like BSTFA. mdpi.com The resulting volatile derivatives are then separated on a capillary GC column and detected by MS, which allows for both quantification and identification by comparing fragmentation patterns and retention times to those of known standards. mdpi.combohrium.com

Table 4: General Workflow for GC/MS Monosaccharide Profiling

StepDescription
1. Hydrolysis Release of monosaccharides from the polysaccharide using acid (e.g., trifluoroacetic acid - TFA). nih.gov
2. Derivatization Conversion of non-volatile sugars into volatile derivatives. Common methods include: • Alditol Acetates: Reduction of aldoses to alditols, followed by acetylation. • Trimethylsilylation (TMS): Reaction with a silylating agent (e.g., BSTFA) to form TMS ethers. mdpi.comanalytice.com
3. GC Separation Separation of derivatized monosaccharides on a capillary column (e.g., HP-5MS).
4. MS Detection Ionization (typically Electron Impact - EI) and detection of characteristic fragment ions for identification and quantification. mdpi.com

High-Performance Anion-Exchange Chromatography (HPAEC)

Enzymatic Assay Kits for Specific D-Hexuronic Acid Measurement

The quantification of D-galacturonic acid, along with its epimer D-glucuronic acid, can be achieved with high specificity and accuracy using commercially available enzymatic assay kits. libios.frmegazyme.comthermalindo.com These kits offer a simple, reliable, and rapid method for measuring D-hexuronic acids in various materials, including plant extracts and polysaccharide hydrolysates. megazyme.comcreativebiomart.net

The principle behind these assays involves the oxidation of D-glucuronic acid or D-galacturonic acid by the enzyme uronate dehydrogenase (UDH). creativebiomart.netmegazyme.com This reaction requires the presence of nicotinamide-adenine dinucleotide (NAD+) as a cofactor, which is subsequently reduced to NADH. megazyme.com The amount of NADH produced is directly proportional to the amount of D-hexuronic acid present in the sample and can be quantified by measuring the increase in absorbance at 340 nm. megazyme.commdpi.com

Several companies, including Megazyme and Creative BioMart, offer these enzymatic test kits. megazyme.comcreativebiomart.net The kits typically include all necessary reagents, such as a buffer solution, NAD+ powder, UDH enzyme suspension, and a D-glucuronic acid standard solution for validation purposes. megazyme.comcreativebiomart.net The reagents are generally stable for extended periods when stored correctly. megazyme.comcreativebiomart.net These assays are versatile and can be adapted for manual, microplate, and auto-analyzer formats. libios.frmegazyme.com

The sensitivity of these assays is notable, with a detection limit of approximately 15.5 mg/L and a linear range from 0.05 to 1.5 g/L of D-hexuronic acid in the sample solution. megazyme.com For accurate measurements, samples should be diluted to fall within this concentration range. megazyme.com A new methodological approach has been developed that allows for the quantification of monosaccharides, including glucuronic and galacturonic acids, directly in fresh hydrolysates without significant interference from hydrolysis reagents. mdpi.com This enzymatic method demonstrates a limit of quantification comparable to chromatographic techniques. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of D-Galacturonic Acid-Containing Oligosaccharides

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the detailed structural analysis of carbohydrates, including oligosaccharides containing D-galacturonic acid. researchgate.netnih.gov Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to determine the sequence of monosaccharide residues, their anomeric configurations (α or β), the positions of interglycosidic linkages, and the locations of any modifications such as methyl esterification or acetylation. nih.govgoogle.com

¹H and ¹³C NMR Spectroscopy are fundamental to this process. researchgate.net In the ¹H NMR spectrum of D-galacturonic acid, specific chemical shifts and coupling constants are characteristic of its various protons. researchgate.net For instance, the anomeric proton (H-1) of galacturonic acid residues typically appears at specific chemical shifts, which can help in identifying the residue. auremn.org.br Similarly, ¹³C NMR provides detailed information about the carbon skeleton. oup.com The chemical shift of the C-1 carbon in the anomeric region is particularly informative for identifying galacturonic acid and its linkage type. auremn.org.br The carboxyl group (C-6) of galacturonic acid units can be observed at distinct chemical shifts, differentiating between esterified and non-esterified forms. auremn.org.br

Advanced 2D NMR techniques, such as Total Correlation Spectroscopy (TOCSY) and Heteronuclear Single Quantum Coherence (HSQC) , are crucial for resolving complex structures. google.comacs.org TOCSY experiments help to identify all the protons within a single monosaccharide residue by correlating them in the same spin system. google.com HSQC provides a direct correlation between each proton and its attached carbon atom, aiding in the assignment of both ¹H and ¹³C signals. acs.org Further experiments like Heteronuclear Multiple Bond Correlation (HMBC) reveal longer-range correlations between protons and carbons (typically over two or three bonds), which is essential for determining the linkage positions between different monosaccharide units in an oligosaccharide. acs.org

The use of ¹³C-enriched substrates in the synthesis of polysaccharides can significantly enhance the sensitivity of ¹³C NMR spectroscopy, allowing for much faster data acquisition. oup.com Computer-assisted spectrum evaluation approaches, like CASPER, utilize NMR data to predict and verify carbohydrate structures based on chemical shift predictions. acs.org These advanced NMR methodologies have been successfully applied to elucidate the complete structures of complex oligosaccharides isolated from various natural sources. researchgate.netnih.gov

Optimization of Extraction Techniques from Biomass for Analytical Purposes

The efficient extraction of pectin (B1162225), and consequently 1-β-D-galacturonic acid, from plant biomass is a critical first step for its analysis and quantification. The choice of extraction method significantly impacts the yield and physicochemical properties of the extracted pectin, including its galacturonic acid content. mdpi.com

Stirred Reactor, Soxhlet, and Ultrasound-Assisted Extraction Comparative Analysis

Traditional extraction methods, often involving a stirred reactor with hot acidic water, have been widely used. mdpi.com These conventional methods, however, can be time-consuming and energy-intensive. hielscher.comSoxhlet extraction , another conventional technique, also suffers from drawbacks such as long operation times and the need for large volumes of solvent. nih.gov

In contrast, Ultrasound-Assisted Extraction (UAE) has emerged as a more efficient and "green" alternative. mdpi.comcsic.es UAE utilizes the phenomenon of acoustic cavitation, where high-intensity ultrasound waves create and collapse minute vacuum bubbles in the solvent. hielscher.com This process disrupts plant cell walls, enhancing mass transfer and leading to a more efficient release of pectin. hielscher.comnih.gov

Numerous studies have demonstrated the advantages of UAE over conventional methods. UAE typically results in higher extraction yields, requires shorter extraction times, and consumes less energy. hielscher.comnih.gov For example, a comparative study on pectin extraction from onion waste showed that while hot-acid extraction (HAE) in a stirred reactor yielded more pectin, UAE was significantly more efficient in terms of time and energy (15 minutes for UAE vs. 90 minutes for HAE). bio-conferences.org Furthermore, pectin extracted using ultrasound often exhibits a higher galacturonic acid content. mdpi.combio-conferences.org In one study, pulsed ultrasound-assisted extraction (PUAE) of pectin yielded the highest galacturonic acid content (88.53 g/100 g) compared to conventional citric acid extraction. bio-conferences.org

The table below provides a comparative overview of findings from studies on different extraction techniques for pectin.

Raw MaterialExtraction MethodYield (%)Galacturonic Acid Content (%)Reference
Dragon Fruit PeelCold-Water (CW)10.9377.21 mdpi.com
Dragon Fruit PeelHot-Water (HW)15.0378.00 mdpi.com
Dragon Fruit PeelUltrasound (US)15.1783.12 mdpi.com
Dragon Fruit PeelEnzyme-Assisted (EZX)20.2277.85 mdpi.com
Apple PomaceCitric Acid Extraction22.00- nih.gov
Apple PomaceOrganic Acid Mixture-87.58 nih.gov
Watermelon RindMicrowave-Assisted (MAE)< 17.6> 69.0 mdpi.com
Watermelon RindMAE with Ultrasonic Pretreatment19.08> 69.0 mdpi.com

Table 1. Comparison of Pectin Extraction Yield and Galacturonic Acid Content from Various Sources Using Different Methods.

The combination of ultrasound with other techniques, such as microwave-assisted extraction (MAE), can further enhance efficiency. mdpi.com Pre-treatment of watermelon rind with ultrasound before MAE resulted in a higher pectin yield (19.08%) compared to conventional extraction (17.6%). mdpi.com This demonstrates that optimizing extraction parameters and exploring novel techniques are crucial for obtaining high-quality pectin with a maximized galacturonic acid content for subsequent analysis.

Structure Function Elucidation and Mechanistic Insights

Correlative Studies of Anomeric Configuration and Reactivity

The anomeric configuration of D-galacturonic acid, referring to the stereochemistry at the C1 carbon, significantly influences its reactivity. The β-anomer of D-galacturonic acid is a D-galactopyranuronic acid with a beta-configuration at the anomeric center. ebi.ac.uk Studies have shown that the equilibrium between the α and β anomers, and their respective reactivities, are sensitive to various factors.

For instance, anomerisation, the process of interconversion between anomers, can be promoted by Lewis acids like tin(IV) and titanium(IV) chlorides. rsc.org The rate of this interconversion is influenced by the protecting groups on the sugar. Benzoyl groups, for example, lead to faster anomerisation compared to acetyl groups. rsc.org This highlights the delicate interplay between the anomeric center and other structural features in determining the molecule's chemical behavior.

Furthermore, the anomeric preference of galacturonic acid and its derivatives is more susceptible to solvent polarity compared to other similar sugars. acs.org This sensitivity is thought to be linked to the molecule's electrostatic potential and the reduced stabilization of the equatorial anomeric hydroxyl group due to diminished hydrogen bonding, a factor that is more pronounced in nonpolar solvents. acs.org

The mutarotation velocity, which is the rate of change in optical rotation as the anomers interconvert, is another key aspect of reactivity. Polarimetric experiments have demonstrated that the mutarotation velocity of D-galacturonic acid is almost 4.5 times faster than that of D-galactose. nih.gov

Influence of Substituent Groups on Chemical Transformations (e.g., Carboxyl Group at C6)

The carboxyl group at the C6 position is a defining feature of D-galacturonic acid and profoundly impacts its chemical transformations. This functional group is the site of various modifications that alter the properties of pectin (B1162225), a polymer primarily composed of D-galacturonic acid units. ncsu.edumdpi.com

One of the most significant transformations is esterification. The degree of methyl esterification at the C6 carboxyl group determines whether a pectin is classified as high-methoxy (HM) or low-methoxy (LM), which in turn dictates its gelling properties. ncsu.edu HM-pectins form gels in the presence of high sugar concentrations and at low pH, while LM-pectins form gels in the presence of calcium ions. ncsu.edumdpi.com The carboxyl group can also be reacted with ammonia (B1221849) to form pectin amide, a widely used thickening agent. ncsu.edu

The presence of the carboxyl group also influences the molecule's degradation pathways. During heat treatment, D-galacturonic acid can undergo decarboxylation, releasing carbon dioxide. nih.gov This reaction is a key factor in the browning potential observed during the caramelization of sugar acids. nih.gov

Furthermore, the carboxyl group affects the reactivity of other parts of the molecule. For example, in gold-catalyzed oxidation reactions, D-galacturonic acid shows lower reactivity compared to its non-acidic analogue, D-galactose, indicating that the carboxyl group has a rate-deteriorating effect. rsc.org

Structure-Activity Relationships in Enzyme-Catalyzed Reactions Involving D-Galacturonic Acid

Enzymes that act on D-galacturonic acid and its polymers exhibit a high degree of specificity, which is dictated by the substrate's structure. Pectin-modifying enzymes, for instance, are crucial in both industrial applications and biological processes.

Pectin methylesterases (PMEs) are enzymes that remove the methyl group from the C6 carboxyl group of galacturonic acid residues in pectin. d-nb.info The action of PMEs from different sources (fungal vs. plant) can result in different patterns of de-esterification (random vs. block-wise), which in turn affects the functional properties of the resulting pectin. d-nb.info

Glycoside hydrolases (GHs) are another important class of enzymes that cleave the glycosidic bonds in pectic polysaccharides. The activity of these enzymes is highly dependent on the specific linkages and substituent groups present. For example, a study on a GH138 enzyme from Bacteroides thetaiotaomicron revealed that it specifically targets the D-galacturonic acid-α-1,2-L-rhamnose linkage in rhamnogalacturonan II and requires the presence of a second D-galacturonic acid side chain for its activity. nih.gov The three-dimensional structure of these enzymes reveals key amino acid residues, such as arginine, that are crucial for recognizing and binding to the D-galacturonic acid residues. nih.gov

Galacturonic acid-1-phosphate kinase (GalAK) is an enzyme that catalyzes the phosphorylation of D-galacturonic acid at the anomeric carbon. nih.gov This is a key step in a salvage pathway for the synthesis of UDP-D-galacturonic acid, a precursor for pectin biosynthesis. nih.gov The enzyme's activity is dependent on the presence of a divalent metal ion, with magnesium being the most effective. nih.gov

The following table summarizes the key enzymes involved in D-galacturonic acid metabolism and their specific actions:

Interactive Data Table: Enzymes Acting on D-Galacturonic Acid and its Polymers
Enzyme Action Structural Determinants of Activity
Pectin Methylesterase (PME) Demethylation of C6 carboxyl group The source of the enzyme (fungal or plant) influences the pattern of demethylation (random or block-wise). d-nb.info
Glycoside Hydrolase 138 (GH138) Cleavage of D-galacturonic acid-α-1,2-L-rhamnose linkage Requires a second D-galacturonic acid side chain for activity; specific arginine residues in the active site are key for recognition. nih.gov

Oligosaccharin Structure-Activity Relationships in Plant Signaling

Oligosaccharins are biologically active oligosaccharides derived from the partial hydrolysis of plant cell wall polysaccharides, including pectin. researchgate.net These molecules act as signaling molecules in plants, regulating various processes such as growth, development, and defense responses. researchgate.netmsu.ru

The biological activity of oligosaccharins derived from pectin, known as oligogalacturonides, is highly dependent on their structure, particularly their degree of polymerization (DP). Oligogalacturonides with a DP between 10 and 16 are often the most active in eliciting defense responses, such as the production of phytoalexins. msu.ru

Oligogalacturonides can also interact with plant hormones, such as auxin. For example, certain oligogalacturonides can inhibit auxin-induced root formation, an effect that can be overcome by increasing the concentration of auxin. tandfonline.com This suggests a complex interplay between oligosaccharin signaling and hormonal pathways in regulating plant development.

Impact of Polymeric Context on D-Galacturonic Acid Bioactivity

For instance, the immunomodulatory effects of pectin are related to the content of galacturonic acid residues. Pectins with a high proportion of galacturonic acid (over 80%) have been shown to reduce macrophage production. mdpi.com

Modified pectins, such as those with reduced molecular weight or altered esterification patterns, often exhibit enhanced biological activities compared to native pectins. mdpi.com For example, the degradation of pectin into smaller oligosaccharides can lead to increased antioxidant and anticancer activities. bohrium.com This is attributed to the increased presence of electron-donating groups like carboxyl and hydroxyl groups, as well as the lower molecular weight of the fragments. bohrium.com

The presence of other sugars within the pectin structure, such as xylose linked to the galacturonic acid chain, can also impact bioactivity. mdpi.com Furthermore, sulfated derivatives of D-galacturonic acid homopolymers have been investigated for a range of potential biological activities, including anticoagulant, anti-inflammatory, and antiviral effects. ontosight.ai

The following table provides a summary of how the polymeric context affects the bioactivity of D-galacturonic acid:

Interactive Data Table: Influence of Polymeric Context on D-Galacturonic Acid Bioactivity
Polymeric Feature Impact on Bioactivity
High Galacturonic Acid Content Associated with increased immunomodulatory activity, such as the reduction of macrophage production. mdpi.com
Low Molecular Weight (Oligomers) Often leads to enhanced antioxidant and anticancer activities compared to high molecular weight pectin. bohrium.com
Degree of Esterification Influences gelling properties and can affect interactions with biological systems. ncsu.edu
Presence of Other Sugars (e.g., Xylose) Can modulate the biological activity of the pectin polymer. mdpi.com

Biotechnological Valorization and Sustainable Production Platforms

D-Galacturonic Acid as a Platform Chemical from Agricultural Residues

D-galacturonic acid is the monomeric unit of pectin (B1162225), a complex polysaccharide abundant in the cell walls of many terrestrial plants. researchgate.net Agro-industrial residues such as citrus peel, sugar beet pulp, and apple pomace are significant sources of pectin, containing 12–35% on a dry mass basis. researchgate.netaalto.fi These materials are readily available and their use as a feedstock for biotechnological processes is advantageous due to their high sugar content and low levels of lignin, which simplifies enzymatic processing. aalto.ficonstructor.university The worldwide annual production of sugar beet and citrus fruit is estimated at approximately 250 million and 115 million metric tons, respectively. nih.gov Sugar beet pulp, a byproduct of sugar extraction, contains about 25% pectin, while citrus peel has a pectin content of around 20% on a dry mass basis. nih.gov The valorization of these pectin-rich feedstocks into D-galacturonic acid and its subsequent conversion to value-added products is a promising strategy for sustainable chemical production. constructor.universitynih.gov

Enzymatic hydrolysis offers a milder and more specific alternative to traditional chemical methods for releasing D-galacturonic acid from pectin-rich biomass, which often involve harsh conditions and can generate undesirable byproducts. sjtu.edu.cn A variety of pectinolytic enzymes, naturally produced by fungi and other microorganisms, are employed for this purpose. nih.gov These enzymes work synergistically to deconstruct the complex pectin structure. Pectin methyl esterases remove methyl groups, after which exo-polygalacturonases can cleave α-(1→4)-glycosidic bonds to release monomeric D-galacturonic acid. frontiersin.org

Research has demonstrated the feasibility of obtaining D-galacturonic acid from various pectin-rich sources:

Sugar Beet Pulp (SBP): Enzymatic hydrolysis of SBP has been shown to yield significant amounts of D-galacturonic acid. For instance, using enzyme mixtures, a yield of 79%, resulting in 11.8 g/L of D-galacturonic acid, was achieved from extracted sugar beet press pulp after 48 hours. nih.gov In another study, a culture supernatant from Aspergillus niger ATCC 11414 released approximately 8.8 g/L of free D-galacturonic acid from 9% (w/v) SBP, which was about 75% higher than that achieved with the standard lab strain A. niger N402. d-nb.info

Citrus Peel: Citrus peel is another valuable substrate for D-galacturonic acid production. nih.gov The enzymatic hydrolysis of citrus processing waste has been investigated as a sustainable route to this platform chemical. aalto.fi

Pomelo Peel: A one-step enzymatic hydrolysis of pomelo peel using a crude enzyme from a recombinant Trichoderma reesei strain expressing an exopolygalacturonase from Aspergillus aculeatus yielded up to 151.1 mg/g of D-galacturonic acid. sjtu.edu.cn This was a 6.1-fold increase compared to the enzyme from the parent T. reesei strain. sjtu.edu.cn

Enzymatic Hydrolysis of Pectin-Rich Biomass for D-Galacturonic Acid Production
Biomass SourceEnzyme SourceD-Galacturonic Acid YieldReference
Sugar Beet Press PulpCommercial enzyme mixtures11.8 g/L nih.gov
Sugar Beet PulpAspergillus niger ATCC 11414 supernatant8.8 g/L d-nb.info
Pomelo PeelRecombinant Trichoderma reesei151.1 mg/g sjtu.edu.cn

The efficient release of D-galacturonic acid from pectin-rich biomass is highly dependent on the bioreactor design and process parameters. Stirred-tank bioreactors are commonly used for both the production of pectinolytic enzymes and the subsequent hydrolysis of biomass. nih.govd-nb.info Controlled batch cultivations in these reactors allow for the optimization of parameters such as pH, temperature, and aeration, which are crucial for maximizing enzyme production and activity. d-nb.infocore.ac.uk

For instance, in the production of pectinases by Aspergillus niger, controlled batch cultivations in stirred-tank bioreactors were used to compare different strains, leading to the identification of A. niger ATCC 11414 as a superior producer. d-nb.info Subsequent hydrolysis experiments using the culture supernatant from this strain in a bioreactor setup demonstrated enhanced D-galacturonic acid release from sugar beet pulp. d-nb.info

Solid-state fermentation (SSF) in column bioreactors has also been explored for pectinase (B1165727) production. core.ac.uk This method can offer advantages in terms of enzyme concentration and productivity. The optimization of aeration and substrate composition in such systems is critical for achieving high enzyme titers. core.ac.uk Furthermore, the integration of hydrolysis and fermentation into a single bioreactor, a process known as consolidated bioprocessing (CBP), is an attractive strategy to reduce costs. aalto.fi This approach has been investigated for the direct conversion of pectin-rich materials to value-added products. aalto.fi

Enzymatic Hydrolysis of Pectin-Rich Biomass (e.g., Sugar Beet Pulp, Citrus Peel, Pomelo Peel)

Microbial Bioconversion to Value-Added Products

D-galacturonic acid serves as a versatile substrate for microbial conversion into a range of valuable chemicals. nih.govresearchgate.net Many microorganisms, particularly fungi, have natural pathways for D-galacturonic acid catabolism, which can be harnessed and engineered for the production of specific target molecules. researchgate.netnih.gov

L-galactonate, a reduced form of D-galacturonic acid, has potential applications in various industries. yeastgenome.orgnih.gov Engineered yeast strains have been developed to efficiently produce L-galactonate from D-galacturonic acid.

Saccharomyces cerevisiae : This well-established industrial yeast has been a primary target for metabolic engineering.

Researchers have successfully expressed a D-galacturonate reductase from Cryptococcus diffluens in S. cerevisiae, enabling the conversion of D-galacturonic acid to L-galactonate. nih.govresearchgate.netresearchgate.netnih.govmedscape.com

To overcome cofactor imbalances, which can limit productivity, strategies have been developed to engineer the cofactor supply. By co-expressing a sorbitol dehydrogenase, the regeneration of NADPH, the preferred cofactor for many D-galacturonate reductases, was enhanced, leading to nearly complete conversion of D-galacturonic acid to L-galactonate. yeastgenome.orgtum.de

In a stirred-tank bioreactor using a synthetic medium, an engineered S. cerevisiae strain produced 9.9 g/L of L-galactonate from D-galacturonic acid with a selectivity of 99% within 48 hours. nih.govuni-frankfurt.de When using a hydrolysate from sugar beet press pulp, a similar performance with 97% selectivity was achieved. nih.govuni-frankfurt.de

Cryptococcus diffluens : This basidiomycotic yeast naturally utilizes D-galacturonic acid. mdpi.com The enzyme responsible for the conversion of D-galacturonic acid to L-galactonate, a galacturonate reductase, was first identified in this organism. nih.govmdpi.com This discovery paved the way for its heterologous expression in other hosts like S. cerevisiae. nih.govmdpi.com

Filamentous fungi are naturally adept at degrading pectin and utilizing D-galacturonic acid, making them attractive candidates for bioconversion processes. nih.govcore.ac.uk Their catabolic pathway for D-galacturonic acid has been well-characterized and involves a series of enzymatic steps. researchgate.netresearchgate.net

Aspergillus niger and Trichoderma reesei : These fungi have been extensively studied and engineered for the production of various chemicals from D-galacturonic acid.

By deleting the gene encoding L-galactonate dehydratase, the second enzyme in the catabolic pathway, engineered strains of both A. niger and T. reesei were able to accumulate and secrete L-galactonate. nih.govresearchgate.netnih.gov These strains achieved yields of 0.6 to 0.9 grams of L-galactonate per gram of D-galacturonic acid consumed. nih.govresearchgate.netnih.gov

Further engineering, such as the overexpression of the D-galacturonate reductase gene, has been shown to improve the initial production rate of L-galactonate in A. niger. nih.govnih.gov

These fungi can also be engineered to produce other valuable chemicals. For example, by deleting the D-galacturonate reductase gene and introducing a bacterial D-galacturonate dehydrogenase, strains of A. niger and Hypocrea jecorina (T. reesei) were able to convert D-galacturonic acid to meso-galactaric acid (mucic acid). nih.govnih.gov

Microbial Production of Value-Added Products from D-Galacturonic Acid
MicroorganismProductTiter/YieldKey Engineering StrategyReference
Engineered Saccharomyces cerevisiaeL-Galactonate9.9 g/LExpression of C. diffluens galacturonate reductase and cofactor engineering nih.gov
Engineered Aspergillus nigerL-Galactonate0.6-0.9 g/gDeletion of L-galactonate dehydratase gene nih.gov
Engineered Trichoderma reeseiL-Galactonate0.6-0.9 g/gDeletion of L-galactonate dehydratase gene nih.gov
Engineered Hypocrea jecorinameso-Galactaric acidHigh yieldDeletion of D-galacturonate reductase and expression of bacterial D-galacturonate dehydrogenase nih.gov

A variety of metabolic engineering strategies are employed to optimize the microbial conversion of D-galacturonic acid, aiming for higher yields, titers, and productivity.

Pathway Engineering: This involves the deletion of competing pathways and the overexpression of key enzymes in the desired production pathway. For instance, to produce L-galactonate, the downstream catabolic pathway was blocked by deleting the L-galactonate dehydratase gene. nih.govnih.gov Conversely, to produce meso-galactaric acid, the native reductive pathway was blocked, and an alternative oxidative enzyme was introduced. nih.govnih.gov

Cofactor Engineering: The D-galacturonic acid catabolic pathway is redox-intensive, often requiring NADPH. constructor.universityyeastgenome.org Ensuring a sufficient supply of this cofactor is crucial. In S. cerevisiae, this has been addressed by introducing a sorbitol-based cofactor regeneration system, which significantly improved L-galactonate production. yeastgenome.org Structure-guided mutagenesis has also been used to alter the cofactor preference of D-galacturonate reductases from NADPH to the more abundant NADH. yeastgenome.org

Transporter Engineering: Efficient uptake of D-galacturonic acid into the microbial cell is a key bottleneck. researchgate.net While some fungi have efficient native transporters, S. cerevisiae does not. osti.govosti.gov The identification and heterologous expression of D-galacturonic acid transporters, such as GatA from Aspergillus niger, in S. cerevisiae has been shown to enable co-utilization of D-galacturonic acid and glucose, which is critical for fermenting complex hydrolysates. osti.govosti.gov

Host Selection and Optimization: The choice of microbial host is fundamental. While S. cerevisiae is a robust industrial organism, filamentous fungi offer the advantage of secreting pectinolytic enzymes, enabling consolidated bioprocessing. nih.gov Organisms like the basidiomycete yeast Rhodosporidium toruloides, which can efficiently metabolize D-galacturonic acid, are also being explored as potential production hosts. asm.org

Filamentous Fungi for D-Galacturonic Acid Utilization and Product Formation

Applications in Polymer Science and Materials Development

The unique chemical structure of D-galacturonic acid, particularly its polymeric form, polygalacturonic acid (PGA), offers significant potential as a renewable building block for advanced polymers and materials. ncsu.edu Research has moved beyond its traditional use as a food additive to explore its role in creating novel biomaterials with specialized properties. ncsu.edu

One of the most promising routes for valorization is the conversion of D-galacturonic acid into precursor molecules for industrial polymers. Through oxidation, D-galacturonic acid is transformed into meso-galactaric acid (commonly known as mucic acid). researchgate.netbiobasedpress.eu This diacid is a valuable intermediate that can serve as a bio-based substitute for petroleum-derived chemicals. researchgate.net For instance, mucic acid has been identified as a precursor to adipic acid, a key monomer in the production of nylon. biobasedpress.eu Furthermore, it provides an alternative pathway to producing 2,5-furandicarboxylic acid (FDCA), a critical building block for high-performance bioplastics like polyethylene (B3416737) furanoate (PEF). biobasedpress.eu

Direct polymerization of D-galacturonic acid derivatives is also an active area of research. Scientists have successfully developed fully bio-based polyesters through the biocatalyzed polycondensation of galactaric acid. biobasedpress.eu

Beyond synthesizing new polymers, polygalacturonic acid itself is used to create advanced composite materials. Its inherent biodegradability and the presence of reactive carboxyl and hydroxyl groups allow for chemical modifications like cross-linking, which can produce hydrogels and films with tailored properties. ncsu.edutaylorandfrancis.com For example, a cross-linked PGA film has been developed for use as an anti-adhesion membrane in surgical applications, demonstrating superior performance compared to some commercial products. nih.gov These PGA-based materials, including semi-interpenetrating polymer networks (SIPNs), are being investigated for medical implants and tissue engineering, particularly for bone regeneration, due to their biocompatibility. mdpi.comscilit.com Additionally, by complexing PGA with fluorescent polymers, researchers have created "smart" materials that can act as thermal sensors, with potential applications in wound dressings that monitor for signs of infection. rsc.org

Intermediate CompoundPolymer PrecursorFinal Polymer Type
meso-Galactaric Acid (Mucic Acid)Adipic AcidPolyamides (e.g., Nylon)
meso-Galactaric Acid (Mucic Acid)2,5-Furandicarboxylic Acid (FDCA)Polyesters (e.g., PEF)
Polygalacturonic Acid (PGA)Direct Cross-linking/ModificationHydrogels, Films, Composites

Integration into Circular Bioeconomy Frameworks

The production and use of D-galacturonic acid are integral to the development of a circular bioeconomy, which aims to transform waste streams into value-added products, thereby minimizing resource depletion and environmental impact. constructor.universitysjtu.edu.cn D-galacturonic acid is primarily sourced from pectin-rich agro-industrial residues, which are abundant and generally underutilized. constructor.universitynih.gov Key feedstocks include sugar beet pulp, citrus peels, and apple pomace, which are byproducts of the sugar and juice industries. constructor.universitynih.govresearchgate.net

The valorization of these pectin-rich wastes is a cornerstone of modern biorefinery concepts. nih.govresearchgate.net Instead of being discarded, these materials serve as a low-cost, renewable source for high-value chemicals. nih.gov The process typically begins with the enzymatic hydrolysis of pectin to release monomeric D-galacturonic acid. nih.gov This approach is favored over harsh chemical methods as it operates under milder conditions and reduces chemical waste. sjtu.edu.cn

Metabolic engineering and synthetic biology play a crucial role in converting D-galacturonic acid into a variety of platform chemicals. researchgate.net While the yeast Saccharomyces cerevisiae is a workhorse of industrial biotechnology, it cannot naturally metabolize D-galacturonic acid. constructor.universitynih.gov Researchers have successfully engineered strains of S. cerevisiae and various fungi like Aspergillus niger and Trichoderma reesei to efficiently convert D-galacturonic acid into other useful compounds. nih.govresearchgate.netaalto.fi These conversions are highly specific and can achieve high yields. For example, engineered microorganisms can reduce D-galacturonic acid to L-galactonate or oxidize it to meso-galactaric acid. nih.govresearchgate.net

These integrated processes, which combine the hydrolysis of agricultural residues with microbial biotransformation, exemplify the principles of a circular bioeconomy. researchgate.net They create sustainable production platforms that convert low-value waste into chemicals and materials that can displace fossil-fuel-based products. constructor.universityresearchgate.net

FeedstockMicroorganism/Enzyme SystemProduct from D-galacturonic acidYield / Titer
Sugar Beet Press PulpEngineered Saccharomyces cerevisiaemeso-Galactaric AcidUp to 8 g/L
Sugar Beet Press PulpEngineered Saccharomyces cerevisiaeL-GalactonateUp to 9.9 g/L
D-galacturonic acidEngineered Trichoderma sp. (marine fungus)meso-Galactaric Acid25 g/L
Pomelo PeelRecombinant Trichoderma reesei (crude enzyme)D-galacturonic acid151.1 mg/g of peel
PolygalacturonateEngineered Aspergillus nigerL-Galactonate2.5 g/L

Q & A

Q. Q1. What analytical methods are most reliable for confirming the structural integrity of 1-β-D-galacturonic acid in plant-derived samples?

Methodological Answer:

  • High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is optimal for quantifying galacturonic acid in pectin extracts due to its sensitivity to acidic sugars .
  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H/¹³C) identifies anomeric configurations and glycosidic linkages. For example, β-linkages show characteristic coupling constants (J ≈ 7–8 Hz) in ¹H-NMR .
  • Fourier-Transform Infrared Spectroscopy (FTIR) detects carboxylate stretching vibrations (~1600 cm⁻¹) and pyranose ring conformations.
  • Validation: Cross-validate results with enzymatic hydrolysis (e.g., polygalacturonase digestion) to confirm purity .

Q. Q2. How does 1-β-D-galacturonic acid contribute to plant cell wall dynamics, and what experimental models are used to study its role?

Methodological Answer:

  • Function: As a primary component of homogalacturonan in pectin, it modulates cell wall rigidity via calcium-mediated crosslinking and pH-dependent gel formation .
  • Experimental Models:
    • Arabidopsis thaliana mutants with altered pectin methylesterase (PME) activity to study de-esterification effects on cell expansion .
    • In vitro assays using atomic force microscopy (AFM) to measure mechanical properties of pectin gels under varying Ca²⁺ concentrations .
  • Key Metrics: Quantify methyl esterification levels via colorimetric assays (e.g., methanol release with NaOH) .

Advanced Research: Synthesis and Mechanistic Studies

Q. Q3. What challenges arise in the chemical synthesis of 1-β-D-galacturonic acid derivatives, and how can they be addressed?

Methodological Answer:

  • Challenges:
    • Steric hindrance during glycosylation due to the axial C4 hydroxyl group.
    • Side reactions (e.g., oxidation) at the carboxylate moiety.
  • Solutions:
    • Use temporary protecting groups (e.g., acetyl for hydroxyls, benzyl for carboxylates) to direct regioselectivity .
    • Employ microwave-assisted synthesis to accelerate coupling reactions and reduce degradation .
    • Characterize intermediates via LC-MS/MS to monitor byproducts .

Q. Q4. How can researchers resolve contradictions in reported bioactivity data for 1-β-D-galacturonic acid oligomers?

Methodological Answer:

  • Data Discrepancy Sources:
    • Degree of Polymerization (DP): Bioactivity (e.g., immune modulation) varies with DP. Use size-exclusion chromatography (SEC-MALS) to standardize oligomer lengths .
    • Contaminants: Trace rhamnogalacturonan in pectin extracts may confound results. Employ anion-exchange chromatography for purification .
  • Validation: Compare bioactivity across multiple cell lines (e.g., RAW264.7 macrophages vs. human dendritic cells) to assess specificity .

Method Optimization and Reproducibility

Q. Q5. What statistical approaches are critical for designing dose-response studies involving 1-β-D-galacturonic acid?

Methodological Answer:

  • Design: Use non-linear regression models (e.g., four-parameter logistic curve) to calculate EC₅₀ values for bioactivity .
  • Sample Size: Apply power analysis (α=0.05, power=0.8) to determine replicates, ensuring detection of ≥20% effect size .
  • Outlier Handling: Predefine exclusion criteria (e.g., Grubbs’ test) to maintain data integrity .

Q. Q6. How can researchers ensure reproducibility in enzymatic assays for galacturonic acid release from pectin?

Methodological Answer:

  • Standardization:
    • Use commercial enzymes (e.g., Aspergillus aculeatus polygalacturonase) with certified activity units .
    • Control pH (4.5–5.5) and temperature (40–50°C) to maintain enzyme stability .
  • Quantification: Pair HPAEC-PAD with internal standards (e.g., 2-O-methyl galacturonic acid) to correct for matrix effects .

Emerging Applications and Interdisciplinary Research

Q. Q7. What novel methodologies are being explored to study 1-β-D-galacturonic acid interactions in gut microbiota models?

Methodological Answer:

  • In vitro Models:
    • SHIME (Simulator of Human Intestinal Microbial Ecosystem) to simulate colonic fermentation and monitor short-chain fatty acid (SCFA) production .
    • Metagenomic Sequencing (16S rRNA) to track microbial community shifts after galacturonic acid supplementation .
  • Key Parameters: Measure acetate/propionate ratios as markers of pectin fermentation efficiency .

Q. Q8. How can computational modeling enhance understanding of 1-β-D-galacturonic acid’s role in pectin-pectin interactions?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations: Model calcium-mediated crosslinking in homogalacturonan chains using software like GROMACS .
  • Free Energy Calculations: Use umbrella sampling to quantify binding affinities between galacturonic acid residues and Ca²⁺ .
  • Validation: Compare simulated gelation thresholds with rheological data from oscillatory shear experiments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.